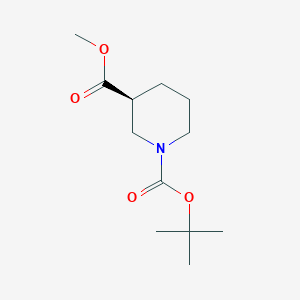
1,4-Diethoxy-2-isothiocyanatobenzene
Overview
Description
1,4-Diethoxy-2-isothiocyanatobenzene is a derivative of benzene . Its molecular formula is C11H13NO2S . The compound has a molecular weight of 223.29 .
Molecular Structure Analysis
The InChI code for 1,4-Diethoxy-2-isothiocyanatobenzene is1S/C11H13NO2S/c1-3-13-9-5-6-11(14-4-2)10(7-9)12-8-15/h5-7H,3-4H2,1-2H3 . Unfortunately, the specific linear structure formula is not provided in the search results .
Scientific Research Applications
Gas Chromatographic-Mass Spectrometric Identification of Impurities
Research by Hazai and Ledniczky (1990) in the "Journal of Chromatography A" identified impurities in a 1,2-diethoxybenzene sample using mass spectral interpretation. This study provides insights into the analytical methods used for identifying and characterizing the impurities in similar diethoxybenzene compounds, which could be applicable to 1,4-Diethoxy-2-isothiocyanatobenzene (Hazai & Ledniczky, 1990).
Crystal Structure and Packing Motifs
A study by Kooijman et al. (1996) in "Acta Crystallographica Section C-crystal Structure Communications" investigated the crystal structure of 1,4-didecyloxybenzene, revealing a packing motif determined primarily by edge-face arene-arene interactions. The findings could be extrapolated to understand the structural and interaction patterns in similar diethoxybenzene compounds, including 1,4-Diethoxy-2-isothiocyanatobenzene (Kooijman et al., 1996).
Selective Elimination in Polymer Precursors
Delmotte et al. (1995) conducted a study published in "Synthetic Metals" on the polymerization of diethoxy-phenylenedimethylene derivatives. This research is relevant for understanding the chemical behavior and applications of 1,4-Diethoxy-2-isothiocyanatobenzene in polymer science (Delmotte et al., 1995).
Nucleophilic Substitution on Dialkoxy Bisulfides
The study by Kagami and Motoki (1979) in "Bulletin of the Chemical Society of Japan" explored the reactions of diethoxy disulfide with arylhydrazines. These findings contribute to the understanding of nucleophilic substitution reactions in compounds similar to 1,4-Diethoxy-2-isothiocyanatobenzene (Kagami & Motoki, 1979).
Ozonolysis of Lignin Models in Aqueous Solution
Mvula, Naumov, and von Sonntag (2009) in "Environmental science & technology" investigated the ozonolysis of lignin models including dimethoxybenzenes. This research provides insights into the reaction patterns of benzene derivatives, relevant to 1,4-Diethoxy-2-isothiocyanatobenzene, especially in environmental applications (Mvula et al., 2009).
Ferroelastic Deformability in Organic Single Crystals
Research by Engel and Takamizawa (2018) in "Angewandte Chemie" on the ferroelastic deformability of 1,4-diethoxybenzene highlights the potential mechanical applications of similar compounds, including 1,4-Diethoxy-2-isothiocyanatobenzene in materials science (Engel & Takamizawa, 2018).
Electro-Oxidative Polymerization
Yamamoto et al. (1988) in "Polymer Bulletin" studied the electro-oxidative polymerization of p-dialkoxybenzenes, which can inform the understanding of the reactivity and polymerization potential of 1,4-Diethoxy-2-isothiocyanatobenzene (Yamamoto et al., 1988).
Safety and Hazards
properties
IUPAC Name |
1,4-diethoxy-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-3-13-9-5-6-11(14-4-2)10(7-9)12-8-15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRPAIBYOAMRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxy-2-isothiocyanatobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)
![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)
![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)




![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)



